BenchChemオンラインストアへようこそ!

Oxazepam hydrochloride

pharmacokinetics hepatic impairment geriatric pharmacology

Oxazepam hydrochloride (CAS 66017-67-2, molecular formula C₁₅H₁₁ClN₂O₂·HCl, MW 323.17) is the hydrochloride salt of oxazepam, a short-to-intermediate-acting 3-hydroxy-1,4-benzodiazepine. It is formulated as a racemic mixture, with the S-enantiomer possessing greater benzodiazepine receptor activity.

Molecular Formula C15H12Cl2N2O2
Molecular Weight 323.2 g/mol
CAS No. 66017-67-2
Cat. No. B12424574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazepam hydrochloride
CAS66017-67-2
Molecular FormulaC15H12Cl2N2O2
Molecular Weight323.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O.Cl
InChIInChI=1S/C15H11ClN2O2.ClH/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12;/h1-8,15,20H,(H,17,19);1H
InChIKeyPHDLSRDRRKDLQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxazepam Hydrochloride (CAS 66017-67-2): Evidence-Based Procurement Guide for the 3-Hydroxy Benzodiazepine with Exclusive Phase II Glucuronidation


Oxazepam hydrochloride (CAS 66017-67-2, molecular formula C₁₅H₁₁ClN₂O₂·HCl, MW 323.17) is the hydrochloride salt of oxazepam, a short-to-intermediate-acting 3-hydroxy-1,4-benzodiazepine [1]. It is formulated as a racemic mixture, with the S-enantiomer possessing greater benzodiazepine receptor activity [2]. Unlike most benzodiazepines that undergo hepatic CYP450 oxidation, oxazepam is cleared exclusively via direct glucuronidation at the 3-position to form pharmacologically inactive glucuronide metabolites, a metabolic feature it shares only with lorazepam and temazepam among commonly prescribed benzodiazepines [3]. The hydrochloride salt is designated as a British Pharmacopoeia Reference Standard (BP 1021) and is primarily used for analytical method development, validation, and quality control applications .

Why Oxazepam Hydrochloride Cannot Be Interchanged with Other Benzodiazepines: Pharmacokinetic and Metabolic Divergence Creates Measurable Selection Consequences


Benzodiazepines are frequently misperceived as a therapeutically interchangeable class; yet oxazepam hydrochloride exemplifies why this assumption fails under quantitative scrutiny. Oxazepam undergoes exclusive phase II glucuronidation via UGT2B15, UGT2B7, and UGT1A9 to pharmacologically inactive conjugates, conferring a pharmacokinetic profile that is preserved in hepatic impairment and aging—an attribute not shared by diazepam, chlordiazepoxide, or alprazolam, which require CYP450-mediated oxidation and generate active metabolites with extended elimination half-lives [1]. Furthermore, the hydrochloride salt form (CAS 66017-67-2) provides distinct physicochemical properties relevant to analytical reference standard applications under British Pharmacopoeia monograph conditions, where the specific salt stoichiometry (C₁₅H₁₁ClN₂O₂·HCl, MW 323.17) and crystalline form directly impact assay performance and method transfer; substituting oxazepam hydrochloride with oxazepam base (CAS 604-75-1, MW 286.71) or other salt forms would introduce uncontrolled variables in dissolution behavior, chromatographic retention, and analytical recovery .

Oxazepam Hydrochloride (CAS 66017-67-2): Six Quantified Differential Evidence Dimensions Against Diazepam, Lorazepam, Temazepam, and Chlordiazepoxide


Oxazepam Elimination Half-Life Remains 5–15 Hours Regardless of Age or Cirrhosis, Whereas Diazepam Half-Life Prolongs 3- to 6-Fold in Identical Populations

In a direct head-to-head pharmacokinetic study measuring benzodiazepine disposition in young (<30 yr) and elderly (>60 yr) subjects as well as in cirrhosis patients versus age-matched controls, oxazepam elimination half-life (5–15 hours) and plasma clearance (0.9–2.0 mL/min/kg) were minimally affected by aging or cirrhosis. In contrast, diazepam half-life increased from 20–30 hours in young subjects to 60–80 hours in elderly subjects—a 3- to 6-fold prolongation—while chlordiazepoxide half-life increased from 6–8 hours to 30–36 hours, accompanied by an approximately 3-fold decrease in plasma clearance [1]. Cirrhosis produced a 2- to 3-fold increase in the half-life of both diazepam and chlordiazepoxide relative to age-matched controls, predominantly caused by significant reductions in plasma clearance; neither cirrhosis nor acute viral hepatitis had any significant effect on oxazepam disposition [1].

pharmacokinetics hepatic impairment geriatric pharmacology

Diazepam Rated 2.6–5.7× More Potent Than Oxazepam on Subjective Drug-Liking Measures; 38.3% vs. 13.8% Barbiturate-Like Classification in Human Abuse Liability Trial

In a double-blind, placebo-controlled crossover study, oral doses of diazepam (10–160 mg) and oxazepam (30–480 mg) were administered to volunteers (n=9) with histories of drug abuse. Dose-effect AUC analysis demonstrated that diazepam was 2.6–5.7 times more potent than oxazepam on psychomotor, cognitive, staff-rated, and subjective measures [1]. Critically, diazepam was significantly more potent at producing 'liking' responses: 38.3% of diazepam sessions were categorized as producing barbiturate-like subjective effects versus only 13.8% for oxazepam [1]. Onset of effect was markedly more rapid for diazepam (1–2 hours to peak) than for oxazepam (4–12 hours), while time to offset was similar for both drugs [1]. With repeated administration (160 mg diazepam, 480 mg oxazepam), AUC liking was greater for diazepam, and tolerance to psychomotor and cognitive effects occurred with oxazepam but not with diazepam [1].

abuse liability drug liking human behavioral pharmacology

S-Oxazepam Glucuronidation Is Exclusively Mediated by UGT2B15 (Km 29–35 μM), While R-Oxazepam Requires UGT2B7 (Km 333 μM) and UGT1A9—A Genetically Polymorphic, CYP450-Independent Clearance Route Absent in Diazepam or Chlordiazepoxide

Using a panel of 12 recombinant human UDP-glucuronosyltransferase (UGT) isoforms, S-oxazepam glucuronidation was found to be exclusively catalyzed by UGT2B15, with an apparent Km of 29–35 μM that closely matched human liver microsome Km values (43–60 μM) [1]. R-oxazepam glucuronidation was mediated by UGT2B7 (Km 333 μM) and UGT1A9 (Km 12 μM), with UGT1A9 showing 10-fold higher intrinsic clearance [1]. The common UGT2B15*2 polymorphism (D85Y) reduced S-oxazepam glucuronidation activity approximately 5-fold compared to UGT2B15*1 [1]. By contrast, diazepam clearance depends on CYP2C19 and CYP3A4 oxidation, generating sequentially active metabolites (nordiazepam, temazepam, oxazepam), while chlordiazepoxide similarly requires CYP450 oxidation—both enzymes subject to different genetic polymorphisms and drug-drug interaction profiles entirely distinct from the UGT-mediated pathway [2].

UGT2B15 pharmacogenetics stereoselective glucuronidation

Oxazepam Free Fraction Is Only 2–4% Compared to Lorazepam's 8–12%—an Approximately 3-Fold Lower Pharmacologically Active Unbound Drug Concentration at Equivalent Total Plasma Levels

In a comprehensive clinical pharmacokinetic review directly comparing oxazepam and lorazepam, oxazepam exhibited a plasma free fraction of 2–4%, whereas lorazepam showed 8–12%—an approximately 3-fold difference [1]. Volume of distribution ranges also diverged: oxazepam 0.6–2.0 L/kg vs. lorazepam 1.0–1.3 L/kg. Elimination half-life ranges were 5–15 hours for oxazepam and 8–25 hours for lorazepam. Clearance values were 0.9–2.0 mL/min/kg for oxazepam and 0.7–1.2 mL/min/kg for lorazepam. Both compounds are 3-hydroxy benzodiazepines metabolized exclusively by glucuronidation; however, the substantial difference in protein binding means that at any given total plasma concentration, oxazepam delivers approximately one-third the pharmacologically active unbound drug concentration of lorazepam [1].

plasma protein binding free fraction pharmacokinetic modeling

Oxazepam-Glucuronide Hydrolyzes at 2.4 s⁻¹ by β-Glucuronidase—an Intermediate Rate Between Lorazepam-Glucuronide (3.7 s⁻¹) and Temazepam-Glucuronide (0.94 s⁻¹)—a 2.5-Fold Range Dictating Analyte-Specific Validation in Forensic Toxicology Workflows

In a direct comparative study of benzodiazepine glucuronide hydrolysis rates catalyzed by E. coli β-glucuronidase in 50 mM phosphate buffer, oxazepam-glucuronide exhibited a turnover rate (kcat) of 2.4 s⁻¹ with an associated Km of 60 μM, intermediate between lorazepam-glucuronide (kcat 3.7 s⁻¹, Km 100 μM) and temazepam-glucuronide (kcat 0.94 s⁻¹, Km 34 μM) [1]. In buffered drug-free urine, the same rank order was preserved, and optimal enzyme pH was determined to be 6–7 [1]. Importantly, for oxazepam-glucuronide specifically, the (S)-(+)-diastereoisomer is hydrolyzed by E. coli β-glucuronidase more than 400-fold faster than the (R)-(−)-form, introducing an additional stereochemical variable absent in the other glucuronides [2]. These kinetic differences directly affect the efficiency of deconjugation in sample preparation workflows where enzymatic hydrolysis is used to liberate parent drug for immunoassay or LC-MS/MS detection [1].

glucuronide hydrolysis forensic toxicology enzymatic deconjugation

Oxazepam logP Is 2.24 vs. Diazepam logP 2.82, Producing Brain:Plasma Equilibrium at 30–60 Minutes vs. Diazepam's Rapid Entry, Correlating with Slower Clinical Onset and Lower Euphorigenic Potential

Oxazepam has a measured logP of 2.24 compared to diazepam's logP of 2.82, a difference of 0.58 log units attributable to oxazepam's additional 3-hydroxyl group [1]. In a direct comparative study in male CF-1 mice receiving equimolar intravenous doses (3 and 10 μmol/kg), gas chromatographic analysis revealed that diazepam entered brain rapidly and was cleared quickly, while lorazepam and oxazepam entered brain slowly, achieving brain:plasma equilibrium only at 30–60 minutes post-dose [2]. Ex vivo benzodiazepine receptor occupancy measured by ³H-flunitrazepam displacement was highly correlated with brain concentrations for all three drugs (r ≥ 0.95), confirming that differences in pharmacologic onset and duration are largely explained by differences in systemic kinetics and rate of brain uptake rather than intrinsic receptor pharmacology [2]. This slower brain penetration directly correlates with oxazepam's slower clinical onset (2–3 hours to peak effect) versus diazepam (1–2 hours) [3].

lipophilicity blood-brain barrier receptor occupancy kinetics

Oxazepam Hydrochloride (CAS 66017-67-2): Four High-Evidence Application Scenarios Derived from Quantified Differential Data


Pharmacogenetic Probe Substrate for UDP-Glucuronosyltransferase (UGT) 2B15/2B7 Phenotyping Panels in Clinical Pharmacology Studies

Oxazepam hydrochloride serves as an ideal probe substrate for UGT phenotyping cocktails because its S-enantiomer is exclusively metabolized by UGT2B15 (Km 29–35 μM) and its R-enantiomer by UGT2B7 (Km 333 μM) and UGT1A9, with no contribution from CYP450 enzymes [1]. The 5-fold activity difference between UGT2B15*1 (aspartate-85) and UGT2B15*2 (tyrosine-85) genotypes enables clear phenotype-genotype correlation without the confounding presence of active metabolites that complicate pharmacokinetic interpretation for diazepam-based phenotyping approaches [1]. The British Pharmacopoeia reference standard grade (CAS 66017-67-2, BP 1021) ensures analytical consistency across multi-site clinical pharmacogenetic studies, with defined salt stoichiometry (C₁₅H₁₁ClN₂O₂·HCl) eliminating the variable hydration or residual solvent artifacts that can compromise cross-laboratory method transfer .

Reference Anxiolytic Compound for Randomized Clinical Trials Enrolling Patients with Liver Cirrhosis (Child-Pugh A/B) or Geriatric Populations Aged >65 Years

In clinical trials where benzodiazepine anxiolytic efficacy must be assessed in populations with hepatic impairment or advanced age, oxazepam hydrochloride provides a critical pharmacokinetic advantage: its elimination half-life (5–15 hours) and plasma clearance (0.9–2.0 mL/min/kg) remain unchanged in cirrhosis and aging, while diazepam half-life increases 2- to 3-fold in cirrhosis and 3- to 6-fold in the elderly, and chlordiazepoxide half-life increases 4- to 5-fold with aging accompanied by a ~3-fold decrease in plasma clearance [1]. This pharmacokinetic stability eliminates the confounding drug accumulation and oversedation risks observed with comparator benzodiazepines in vulnerable populations, enabling cleaner efficacy and safety endpoint measurements without requiring complex within-trial dose-adjustment protocols [1]. The racemic hydrochloride form provides the exact stoichiometric composition required for reproducible double-blind trial formulations .

Enzymatic Hydrolysis Method Validation Standard for 3-Hydroxy Benzodiazepine Glucuronide Conjugates in Forensic Urine Toxicology

Forensic toxicology laboratories validating β-glucuronidase hydrolysis protocols for total benzodiazepine screening by immunoassay or LC-MS/MS can deploy oxazepam hydrochloride as a representative 3-hydroxy benzodiazepine with well-characterized glucuronide hydrolysis kinetics (kcat 2.4 s⁻¹, Km 60 μM) that occupies the intermediate position between lorazepam-glucuronide (faster: 3.7 s⁻¹) and temazepam-glucuronide (slower: 0.94 s⁻¹) [1]. Because oxazepam-glucuronide's turnover rate sits at the midpoint of this 2.5-fold range, it functions as a sentinel analyte: achieving acceptable enzymatic recovery for oxazepam-glucuronide predicts acceptable performance for both the faster- and slower-hydrolyzing congeners. Furthermore, the pronounced stereoselectivity of β-glucuronidase toward the (S)-(+)-oxazepam glucuronide diastereoisomer (>400-fold faster hydrolysis than the (R)-(−)-form) provides a sensitive internal quality check on enzyme lot activity and stereochemical fidelity that is unique to oxazepam among the 3-hydroxy benzodiazepines .

British Pharmacopoeia Reference Standard for Oxazepam Monograph Testing: Identity, Assay, and Chromatographic Purity in Pharmaceutical Quality Control

As a British Pharmacopoeia Reference Standard (BP 1021), oxazepam hydrochloride (CAS 66017-67-2) is the designated primary standard for oxazepam monograph testing, including identification by infrared absorption spectrophotometry (comparison against oxazepam CRS), assay by potentiometric titration with 0.1 N tetrabutylammonium hydroxide, and chromatographic purity determination [1]. Unlike research-grade oxazepam base (CAS 604-75-1, MW 286.71), the hydrochloride salt provides defined stoichiometric composition (C₁₅H₁₁ClN₂O₂·HCl, MW 323.17) that eliminates the variable hydration or residual solvent artifacts that can compromise method transfer between quality control laboratories. The compound's characteristic solubility profile—practically insoluble in water, slightly soluble in ethanol (96%)—mandates specific sample preparation conditions (e.g., dissolution in a mixture of equal volumes of acetonitrile and water for the test solution) that must be validated against this exact salt form; substitution with oxazepam free base or alternative salt forms (e.g., sodium salt CAS 16476-92-9, hydrobromide salt CAS 22960-13-0) alters dissolution behavior and chromatographic retention, potentially causing out-of-specification results during pharmacopoeial compliance testing .

Quote Request

Request a Quote for Oxazepam hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.